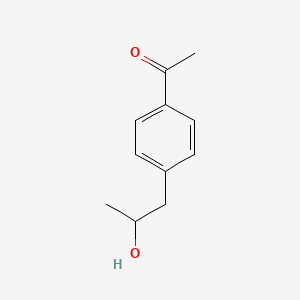

1-(4-Acetylphenyl) propan-2-ol

Description

1-(4-Acetylphenyl)propan-2-ol is a secondary alcohol with a propan-2-ol backbone substituted at the 1-position by a 4-acetylphenyl group.

Propriétés

Formule moléculaire |

C11H14O2 |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

1-[4-(2-hydroxypropyl)phenyl]ethanone |

InChI |

InChI=1S/C11H14O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h3-6,8,12H,7H2,1-2H3 |

Clé InChI |

AIWGDAMMOKXOGP-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=CC=C(C=C1)C(=O)C)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The acetyl group in 1-(4-Acetylphenyl)propan-2-ol increases polarity and may reduce membrane permeability compared to methoxy-substituted analogs like 1-(4-Methoxyphenyl)propan-2-ol .

- The acetyl group’s impact on such activity remains unstudied but could alter receptor binding or metabolic stability.

Insights for 1-(4-Acetylphenyl)propan-2-ol :

- The acetyl group may enhance binding to carbonyl-sensitive targets (e.g., kinases or esterases) but could reduce bioavailability due to increased polarity.

- No direct α-/β-adrenoceptor binding data are available (cf. indolyloxy-propan-2-ol derivatives in , which show adrenoceptor affinity) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Acetylphenyl)propan-2-ol, and how are halogen substituents addressed in its derivatives?

- Methodological Answer : A key synthetic route involves cyclopropane derivatives. For example, 1-(4-Acetylphenyl)-2,2-dichlorocyclopropane can be synthesized via acetylation of 1-phenyl-2,2-dichlorocyclopropane. Substitution reactions with sodium alcoholates (e.g., sodium ethoxide) in primary alcohols replace halogen atoms (Cl) with alkoxy groups . This method is critical for generating intermediates with tunable reactivity.

Q. How can researchers purify and characterize 1-(4-Acetylphenyl)propan-2-ol derivatives?

- Methodological Answer : Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol. Characterization uses NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm acetyl and propan-2-ol groups, IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and mass spectrometry for molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and packing motifs .

Q. What spectroscopic techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the acetyl group (δ 2.5–2.7 ppm). <sup>13</sup>C NMR confirms the ketone (δ ~200 ppm) and hydroxyl-bearing carbon (δ ~70 ppm).

- IR : Distinct peaks for hydroxyl (O-H, ~3400 cm⁻¹) and acetyl (C=O, ~1680 cm⁻¹) groups.

- Mass Spec : ESI-MS or EI-MS to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 192.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated derivatives of 1-(4-Acetylphenyl)propan-2-ol?

- Methodological Answer : Varying sodium alcoholate concentrations (e.g., NaOEt vs. NaOMe) and reaction temperatures (25–80°C) influences substitution efficiency. For example, higher temperatures (60°C) in ethanol promote complete Cl substitution in cyclopropane derivatives, monitored via TLC or GC-MS. Solvent polarity adjustments (e.g., DMF vs. EtOH) may also alter reaction kinetics .

Q. How should researchers resolve contradictions in bioactivity data across substituted derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing the acetyl group with a formyl moiety ( ) or introducing pyrazoline rings ( ) alters electronic properties and hydrogen-bonding capacity. Use comparative assays (e.g., antimicrobial IC50 or enzyme inhibition) to correlate substituent effects with activity. Statistical tools like multivariate analysis can isolate key structural contributors .

Q. What advanced strategies are recommended for studying environmental impacts of this compound?

- Methodological Answer :

- Biodegradability : Perform OECD 301F tests (closed bottle test) to assess microbial degradation in aqueous systems.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 202/201) to determine EC50 values.

- Bioaccumulation : Measure logP values (e.g., HPLC-derived) and model using EPI Suite™. Derivatives with logP >3.5 may require further scrutiny .

Q. How can computational methods enhance the design of 1-(4-Acetylphenyl)propan-2-ol derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450).

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and reactivity descriptors.

- MD Simulations : Assess stability of derivative-protein complexes over 100 ns trajectories in explicit solvent .

Q. What crystallographic techniques are pivotal for analyzing polymorphic forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For polymorph screening, use powder XRD coupled with differential scanning calorimetry (DSC) to identify phase transitions. High-resolution SCXRD (e.g., synchrotron radiation) resolves subtle conformational differences, such as torsion angles in the propan-2-ol chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.